Molecular Weight and Lipophilicity Differentiation via Pentyloxy Chain Length
Increasing the alkoxy chain from ethoxy for ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate, CAS 898757-57-8 (MW 306.40 g/mol) to pentyloxy for the target compound (MW 348.48 g/mol) raises molecular weight by 42.08 g/mol . In PPAR-targeted agent design, a pentyloxy tail is associated with enhanced hydrophobic pocket occupancy and improved PPARδ/α dual agonism compared to shorter alkoxy chains [1]. This chain-length-dependent modulation directly influences logP and target binding, making the pentyloxy analog the preferred choice when enhanced lipophilicity and a specific interaction profile are required [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 348.48 g/mol |
| Comparator Or Baseline | Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate: 306.40 g/mol |
| Quantified Difference | +42.08 g/mol (Δ MW) |
| Conditions | N/A – calculated from molecular formula |
Why This Matters
The higher molecular weight and increased lipophilicity of the pentyloxy derivative directly influence membrane permeability and PPAR binding pocket occupancy, factors critical for medicinal chemistry lead optimization programs.
- [1] Design, synthesis, and evaluation of potent, structurally novel peroxisome proliferator-activated receptor (PPAR) delta-selective agonists. Bioorg. Med. Chem. Lett. 2007 (alkoxyphenyl SAR context). View Source
